
7-ethoxy-1H-1,5-naphthyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-1H-1,5-naphthyridin-4-one is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a naphthyridine core with an ethoxy group at the 7th position and a keto group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-1H-1,5-naphthyridin-4-one can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another approach involves the condensation of appropriate precursors at elevated temperatures, leading to the formation of the desired naphthyridine skeleton .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-ethoxy-1H-1,5-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the keto group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to alcohols or amines.
Aplicaciones Científicas De Investigación
7-ethoxy-1H-1,5-naphthyridin-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-ethoxy-1H-1,5-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,6-naphthyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms and functional groups.
1,8-naphthyridines: Another class of naphthyridines with different nitrogen atom arrangements and biological activities.
Uniqueness
7-ethoxy-1H-1,5-naphthyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
7-ethoxy-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-7-5-8-10(12-6-7)9(13)3-4-11-8/h3-6H,2H2,1H3,(H,11,13) |
Clave InChI |
QPKANMRHYUTICD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C(=O)C=CN2)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


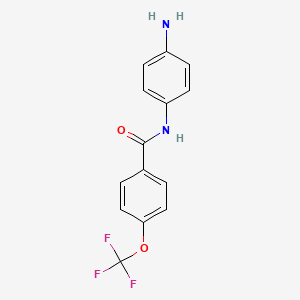
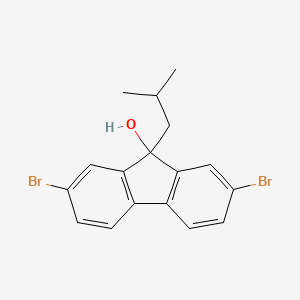
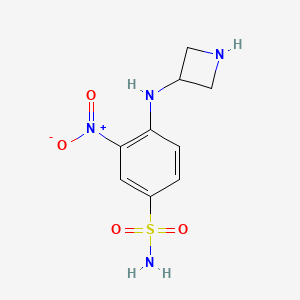
![Carbamic acid, N-[4-(formylamino)phenyl]-, methyl ester](/img/structure/B13878394.png)
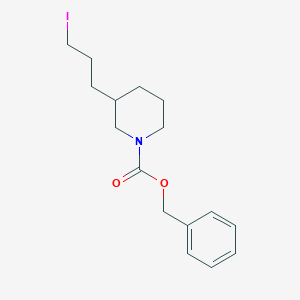
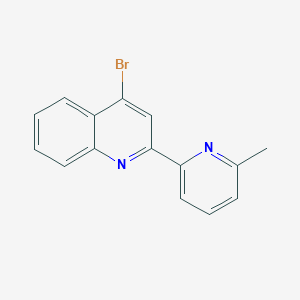
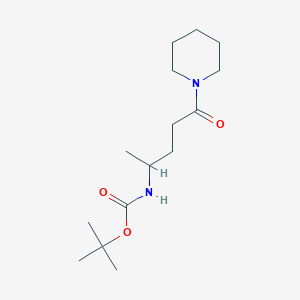
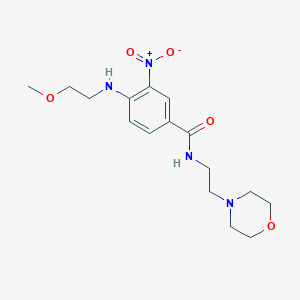

![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)

